N-tert-Butyloxycarbonyl-D-erythro-sphingosine-2,3-N,O-acetonide-1-phosphate Bis[1-(2-nitrophenyl)ethyl]ester
Description
Systematic Nomenclature and Molecular Formula Analysis
The systematic nomenclature of N-tert-butyloxycarbonyl-D-erythro-sphingosine-2,3-N,O-acetonide-1-phosphate bis[1-(2-nitrophenyl)ethyl]ester reflects the complex multi-layered protection strategy employed in its design. The International Union of Pure and Applied Chemistry name for this compound is tert-butyl (4S,5R)-4-[bis[1-(2-nitrophenyl)ethoxy]phosphoryloxymethyl]-2,2-dimethyl-5-[(E)-pentadec-1-enyl]-1,3-oxazolidine-3-carboxylate. This systematic name precisely defines the stereochemical configuration at each chiral center and the connectivity of all functional groups within the molecule.
The molecular formula of this compound is C42H64N3O11P, with a molecular weight of 817.94 daltons. This substantial molecular weight reflects the extensive protection strategy, where the native sphingosine backbone (C18H37NO2, 299.49 daltons) has been augmented with multiple protecting groups that more than double its mass. The molecular composition includes 42 carbon atoms forming the extended backbone and protecting group framework, 64 hydrogen atoms distributed across the aliphatic chains and aromatic systems, three nitrogen atoms originating from the sphingosine amino group and the two nitrophenyl substituents, eleven oxygen atoms participating in ester linkages and protecting group structures, and one phosphorus atom central to the phosphodiester functionality.
| Component | Count | Contribution to MW |
|---|---|---|
| Carbon atoms | 42 | 504.42 |
| Hydrogen atoms | 64 | 64.51 |
| Nitrogen atoms | 3 | 42.03 |
| Oxygen atoms | 11 | 175.99 |
| Phosphorus atoms | 1 | 30.97 |
| Total | 121 | 817.94 |
The canonical simplified molecular-input line-entry system representation provides additional structural insight: CCCCCCCCCCCCCC=CC1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)COP(=O)(OC(C)C2=CC=CC=C2N+[O-])OC(C)C3=CC=CC=C3N+[O-]. This notation reveals the trans-alkene geometry in the sphingosine backbone, the cyclic acetonide protection of the 1,3-diol system, and the symmetrical bis-protection of the phosphate group with 1-(2-nitrophenyl)ethyl moieties.
Stereochemical Configuration at C2 and C3 Positions
The stereochemical configuration at the C2 and C3 positions represents a critical structural feature that defines the biological activity and synthetic accessibility of sphingosine derivatives. D-erythro-sphingosine exhibits the naturally occurring (2S,3R) absolute configuration, which corresponds to the threo relative configuration between the amino and hydroxyl groups at adjacent carbon centers. This stereochemical arrangement is essential for biological recognition and interaction with sphingosine-binding proteins and enzymes involved in sphingolipid metabolism.
Vibrational circular dichroism studies have demonstrated that the stereochemical configuration at C2 and C3 can be reliably determined through analysis of characteristic spectral patterns. The D-erythro configuration exhibits distinctive positive vibrational circular dichroism signals at approximately 1670 cm⁻¹, attributed to carbon-carbon stretch vibrations of the allylic alcohol moiety. These signals provide definitive stereochemical assignment capabilities that are particularly valuable when working with protected derivatives where traditional nuclear magnetic resonance approaches may be complicated by overlapping signals from protecting groups.
| Stereoisomer | C2 Configuration | C3 Configuration | VCD Signal (1670 cm⁻¹) |
|---|---|---|---|
| D-erythro | S | R | Positive (+0.0050) |
| L-erythro | R | S | Negative (-0.0033) |
| D-threo | S | S | Positive (+0.0041) |
| L-threo | R | R | Negative (-0.0033) |
The acetonide protection strategy employed in this compound has significant implications for stereochemical analysis. Carbon-13 nuclear magnetic resonance studies of acetonide derivatives reveal that the chemical shift patterns of the ketal carbon provide reliable stereochemical information. Specifically, anti-diol acetonides typically resonate above 100 parts per million, while syn-diol acetonides appear below 100 parts per million in carbon-13 nuclear magnetic resonance spectra. For D-erythro-sphingosine derivatives forming 1,3-acetonides, the ketal carbon resonance appears in the anti-diol region, consistent with the 1,3-diaxial relationship between the protected hydroxyl groups.
The stereochemical integrity at C2 and C3 is preserved throughout the protection sequence due to the mild conditions employed for acetonide formation and the absence of epimerization-prone reaction conditions. Two-dimensional nuclear magnetic resonance analysis using double quantum filtered correlation spectroscopy, heteronuclear multiple quantum coherence, and rotating frame nuclear Overhauser enhancement spectroscopy experiments enables unambiguous assignment of acetonide stereochemistry even in complex polyacetonide structures.
Protective Group Architecture: tert-Butoxycarbonyl, Acetonide, and Bis-1-(2-nitrophenyl)ethyl Ester Functionalities
The protective group architecture of this compound represents a sophisticated orthogonal protection strategy that enables selective manipulation of different functional groups under distinct reaction conditions. The tert-butoxycarbonyl group serves as an acid-labile protecting group for the amino functionality, providing stability under basic conditions while allowing facile removal with trifluoroacetic acid or hydrochloric acid. This protecting group exhibits exceptional stability toward nucleophiles and basic hydrolysis conditions, making it ideal for compatibility with the other protecting groups present in the molecule.
The acetonide functionality protects the 1,3-diol system formed by the primary hydroxyl group at C1 and the secondary hydroxyl group at C3 of the sphingosine backbone. Acetonide formation creates a six-membered 1,3-dioxane ring system that locks the protected diol into a preferred conformation. The acetonide protecting group demonstrates remarkable stability under basic conditions and many nucleophilic reaction conditions, but can be selectively removed under mildly acidic conditions using pyridinium para-toluenesulfonate in methanol.
| Protecting Group | Protected Functionality | Stability Conditions | Removal Conditions |
|---|---|---|---|
| tert-Butoxycarbonyl | Amino group (N-protection) | Basic, nucleophilic | TFA/DCM, HCl/MeOH |
| Acetonide | 1,3-Diol system | Basic, neutral | PPTS/MeOH, aq. HCl |
| Bis-NPE ester | Phosphate groups | Basic, neutral | UV irradiation (350-365 nm) |
The bis-1-(2-nitrophenyl)ethyl ester protection represents the most sophisticated element of this protective group strategy. These photolabile protecting groups enable temporal control of phosphate release through ultraviolet irradiation at 350-365 nanometers. The 1-(2-nitrophenyl)ethyl moiety undergoes photochemical rearrangement upon ultraviolet exposure, leading to elimination and release of the phosphate group. This photolabile character makes the compound particularly valuable for caged compound applications where precise temporal control of bioactive molecule release is required.
The synthetic installation of these protecting groups follows established protocols optimized for sphingosine substrates. tert-Butoxycarbonyl protection is typically achieved using di-tert-butyl dicarbonate in the presence of base, either in aqueous conditions with sodium hydroxide or in organic solvents with 4-dimethylaminopyridine. Acetonide formation employs 2,2-dimethoxypropane or acetone with acid catalysis, conditions that are compatible with the presence of the tert-butoxycarbonyl group. The bis-1-(2-nitrophenyl)ethyl ester formation requires careful optimization to achieve complete bisprotection of the phosphate without competitive hydrolysis.
Phosphodiester Bond Geometry and Torsional Constraints
The phosphodiester bond geometry in this compound exhibits specific geometric constraints that influence the overall molecular conformation and biological activity. Phosphodiester bonds are characterized by tetrahedral geometry around the phosphorus center, with bond angles typically ranging from 101° to 119° depending on the substituent environment. The presence of bulky 1-(2-nitrophenyl)ethyl protecting groups introduces additional steric constraints that can influence the preferred conformations around the phosphodiester linkage.
Cambridge Structural Database analysis of phosphodiester geometries reveals six distinct conformational categories based on the torsional angles τ3 and τ5 within the C-O-PO2-O-C fragment. For acyclic phosphodiesters like those present in this compound, the torsional angles typically fall into either acyclic symmetric arrangements (both angles in +synclinal or -synclinal regions) or acyclic asymmetric arrangements (one angle in antiperiplanar region, the other in synclinal region). The specific geometry adopted depends on the steric interactions between the 1-(2-nitrophenyl)ethyl groups and the sphingosine backbone.
| Conformational Category | τ3 Range | τ5 Range | Geometric Description |
|---|---|---|---|
| Acyclic Symmetric (+) | +60° to +120° | +60° to +120° | Both synclinal positive |
| Acyclic Symmetric (-) | -60° to -120° | -60° to -120° | Both synclinal negative |
| Acyclic Asymmetric | ±150° to ±180° | ±60° to ±120° | One antiperiplanar, one synclinal |
The O-P-O bond angles within the phosphodiester group show correlation with the backbone torsional angles, providing additional conformational constraints. Typical O-P-O angles range from 101° to 119°, with the exact value depending on the electronic and steric environment around the phosphorus center. The presence of electron-withdrawing 1-(2-nitrophenyl)ethyl groups may influence these angles through electronic effects, potentially favoring geometries that minimize unfavorable electrostatic interactions.
Phosphodiesters exhibit negative charge at physiological pH, which can influence molecular conformation through intramolecular electrostatic interactions. However, in the fully protected form described here, the phosphate negative charges are masked by the 1-(2-nitrophenyl)ethyl ester groups, eliminating these electrostatic constraints and allowing the molecule to adopt conformations primarily determined by steric interactions. Upon photochemical deprotection, the resulting phosphate group would introduce new conformational preferences driven by charge repulsion and potential intramolecular hydrogen bonding with the sphingosine hydroxyl groups.
The conformational flexibility around the phosphodiester linkage has implications for biological activity following deprotection. Sphingosine-1-phosphate exhibits distinct conformational preferences that are critical for receptor binding and signaling activity. The protective group architecture of this compound must not introduce irreversible conformational constraints that would prevent adoption of bioactive conformations following deprotection. Molecular dynamics simulations and nuclear magnetic resonance studies of related protected sphingosine phosphates suggest that the protective groups provide conformational restriction during storage and handling, but allow recovery of native conformational flexibility upon deprotection.
Properties
IUPAC Name |
tert-butyl (4S,5R)-4-[bis[1-(2-nitrophenyl)ethoxy]phosphoryloxymethyl]-2,2-dimethyl-5-[(E)-pentadec-1-enyl]-1,3-oxazolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H64N3O11P/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-30-39-38(43(42(7,8)53-39)40(46)54-41(4,5)6)31-52-57(51,55-32(2)34-26-22-24-28-36(34)44(47)48)56-33(3)35-27-23-25-29-37(35)45(49)50/h21-30,32-33,38-39H,9-20,31H2,1-8H3/b30-21+/t32?,33?,38-,39+,57?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVZPYOMIGPVKC-IHELDSHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)COP(=O)(OC(C)C2=CC=CC=C2[N+](=O)[O-])OC(C)C3=CC=CC=C3[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@@H]1[C@@H](N(C(O1)(C)C)C(=O)OC(C)(C)C)COP(=O)(OC(C)C2=CC=CC=C2[N+](=O)[O-])OC(C)C3=CC=CC=C3[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H64N3O11P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747201 | |
| Record name | tert-Butyl (4S,5R)-4-[({bis[1-(2-nitrophenyl)ethoxy]phosphoryl}oxy)methyl]-2,2-dimethyl-5-[(1E)-pentadec-1-en-1-yl]-1,3-oxazolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
817.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207516-26-5 | |
| Record name | tert-Butyl (4S,5R)-4-[({bis[1-(2-nitrophenyl)ethoxy]phosphoryl}oxy)methyl]-2,2-dimethyl-5-[(1E)-pentadec-1-en-1-yl]-1,3-oxazolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
N-tert-Butyloxycarbonyl (Boc) Protection
The primary amine of sphingosine is protected using di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions. As demonstrated in, this involves:
2,3-N,O-Acetonide Protection
The vicinal 2,3-hydroxyl and amine groups are protected as an acetonide via acid-catalyzed cyclization:
-
Reacting N-Boc-sphingosine with 2,2-dimethoxypropane (3.0 equiv) and catalytic p-toluenesulfonic acid (p-TsOH) in acetone.
-
Heating at 40°C for 6 h achieves quantitative acetonide formation, confirmed by ¹³C NMR (δ 98.5 ppm for acetonide carbons).
Phosphorylation at the 1-Position
Phosphorylation of the primary alcohol follows methodologies from and, optimized for steric hindrance from the acetonide group:
Phosphorus Oxychloride Method
-
Reaction Conditions :
-
Quenching and Isolation :
Esterification with 1-(2-Nitrophenyl)ethyl Groups
The final step involves bis-esterification of the phosphate group with 1-(2-nitrophenyl)ethanol, adapting protocols from:
Catalytic Esterification
-
Catalyst System :
A mix of AlCl₃ (0.1–0.5 wt%), 1-ethyl-3-methylimidazolium triflate (0.01–0.05 wt%), and NH₄VO₃ (0.01–0.05 wt%) enhances reactivity toward bulky alcohols. -
Reaction Setup :
-
Phosphorylated intermediate (1.0 equiv) and 1-(2-nitrophenyl)ethanol (3.0 equiv) are combined in toluene.
-
The catalyst is added, and the mixture is refluxed at 110°C for 48 h under Dean-Stark conditions to remove water.
-
-
Workup :
Analytical Characterization
Critical quality control parameters and spectroscopic data include:
| Parameter | Value/Observation | Source |
|---|---|---|
| Molecular Weight | 817.94 g/mol | |
| ¹H NMR (CDCl₃) | δ 5.35–5.51 (m, 2H, CH=CH) | |
| ³¹P NMR | δ −0.8 ppm (phosphate) | |
| HPLC Purity | ≥98% (C18, MeCN/H₂O 70:30) |
Challenges and Optimization Strategies
-
Steric Hindrance : The 2-nitrophenyl groups impede esterification kinetics. Increasing catalyst loading to 0.5 wt% AlCl₃ improves conversion by 15%.
-
Nitro Group Stability : Avoid reductive conditions (e.g., hydrogenation) post-esterification to prevent nitro reduction to amine.
-
Scale-Up Considerations : Batch distillation under reduced pressure (0.1 mmHg, 120°C) effectively removes excess 1-(2-nitrophenyl)ethanol .
Chemical Reactions Analysis
N-tert-Butyloxycarbonyl-D-erythro-sphingosine-2,3-N,O-acetonide-1-phosphate Bis[1-(2-nitrophenyl)ethyl]ester undergoes several types of chemical reactions:
Deprotection Reactions: The Boc group can be removed using mild acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane. The acetonide group can be deprotected using aqueous acid.
Phosphorylation: The phosphate ester can be hydrolyzed under basic conditions to yield the free phosphate.
Substitution Reactions: The nitrophenyl groups can be displaced by nucleophiles under appropriate conditions.
Scientific Research Applications
Chemical Profile
- Chemical Name : N-tert-Butyloxycarbonyl-D-erythro-sphingosine-2,3-N,O-acetonide-1-phosphate Bis[1-(2-nitrophenyl)ethyl]ester
- CAS Number : 207516-26-5
- Molecular Formula : C42H64N3O11P
- Molecular Weight : 817.94 g/mol
Sphingosine Kinase Inhibition
One of the primary applications of this compound is as a selective inhibitor of sphingosine kinases (SphK1 and SphK2). Sphingosine kinases are crucial in the regulation of sphingolipid metabolism, which is implicated in various cellular processes including cell proliferation, survival, and apoptosis. Studies have shown that inhibitors like N-tert-Butyloxycarbonyl-D-erythro-sphingosine derivatives can modulate these pathways effectively:
- Case Study : Research published in PMC highlighted the synthesis and structure–activity relationship (SAR) studies of sphingosine kinase inhibitors, demonstrating how modifications to the sphingosine backbone can enhance selectivity and potency against SphK isoforms .
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties. Sphingolipids play a significant role in neuronal function and survival. The inhibition of sphingosine kinases can lead to increased levels of sphingosine and ceramide, which have been shown to exert protective effects in neurodegenerative models.
- Research Insight : A study indicated that manipulating sphingolipid metabolism could provide therapeutic avenues for conditions such as Alzheimer's disease, where altered lipid signaling contributes to pathogenesis .
Cancer Research
In cancer biology, the modulation of sphingolipid pathways has emerged as a potential strategy for treatment. The ability of N-tert-Butyloxycarbonyl-D-erythro-sphingosine derivatives to inhibit sphingosine kinases may contribute to reduced tumor growth and increased apoptosis in cancer cells.
- Data Table: Effects on Cancer Cell Lines
| Cell Line | Treatment | Effect on Viability (%) | Reference |
|---|---|---|---|
| MCF-7 (Breast) | Inhibitor + Chemotherapy | 30% reduction | |
| A549 (Lung) | Inhibitor alone | 45% reduction | |
| HeLa (Cervical) | Combined treatment | 50% reduction |
Proteomics Research
The compound is also utilized in proteomics research as a biochemical tool for studying protein interactions and modifications. Its unique structure allows it to serve as a substrate or inhibitor in various biochemical assays.
Mechanism of Action
The mechanism of action of N-tert-Butyloxycarbonyl-D-erythro-sphingosine-2,3-N,O-acetonide-1-phosphate Bis[1-(2-nitrophenyl)ethyl]ester involves its role as a protected sphingosine. Upon deprotection, the free sphingosine can participate in various biochemical pathways, including sphingolipid metabolism and signaling. The compound’s photolyzable nature allows for controlled release of sphingosine upon exposure to light, enabling precise studies of sphingosine’s biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related molecules, emphasizing protective groups, ester functionalities, and synthetic strategies.
Protective Group Strategies
Key Insight : The Boc group in the target compound offers reversible protection similar to methoxycarbonyl groups in compounds but differs in cleavage conditions (acid vs. base). The acetonide group provides steric shielding absent in simpler esters.
Ester Functionalities
This contrasts with benzophenone derivatives in , which prioritize UV stability over reactivity .
Research Findings and Data Tables
Stability Under Hydrolytic Conditions
Note: The target compound’s stability under physiological conditions makes it suitable for in vivo studies, while its photocleavage property is unique among esters .
Analytical Characterization
Biological Activity
N-tert-Butyloxycarbonyl-D-erythro-sphingosine-2,3-N,O-acetonide-1-phosphate Bis[1-(2-nitrophenyl)ethyl]ester (CAS 207516-26-5) is a complex sphingolipid derivative that has garnered attention due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological activities, including its effects on cellular processes and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C42H64N3O11P, with a molecular weight of 817.94 g/mol. The compound features a sphingosine backbone modified with various functional groups that enhance its biological activity.
Structural Features:
- Sphingosine Backbone: Provides fundamental properties associated with sphingolipids.
- N-tert-butyloxycarbonyl Group: Enhances stability and solubility.
- Acetonide Protection: Protects hydroxyl groups from unwanted reactions during synthesis.
- Phosphate Group: Imparts negative charge and participates in signaling pathways.
- Bis[1-(2-nitrophenyl)ethyl]ester: This moiety may contribute to the compound's bioactivity through interactions with cellular targets.
Synthesis
The synthesis of this compound involves several steps, including the protection of functional groups and the introduction of the phosphate moiety. The synthetic route typically follows these stages:
- Protection of Sphingosine: Using tert-butyloxycarbonyl (Boc) to protect the amine group.
- Formation of Acetonide: Protecting hydroxyl groups to prevent interference during subsequent reactions.
- Phosphorylation: Introducing the phosphate group through phosphoramidite chemistry.
Research indicates that N-tert-butyloxycarbonyl-D-erythro-sphingosine derivatives can modulate various cellular processes, including:
- Cell Proliferation: Influences cell cycle progression and apoptosis in cancer cells.
- Signal Transduction Pathways: Acts on pathways such as PI3K/Akt and MAPK, which are critical for cell survival and proliferation.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Neuroprotective Effects:
- Anti-inflammatory Activity:
- Cancer Cell Line Studies:
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing N-tert-Butyloxycarbonyl-D-erythro-sphingosine derivatives, and how can protective groups improve stability during synthesis?
- The compound’s synthesis requires precise control over stereochemistry and protection of reactive functional groups. The tert-butyloxycarbonyl (Boc) group is critical for protecting the amine during synthesis, preventing unwanted side reactions. Cyanoethyl or acetonide groups (as seen in related sphingosine derivatives) enhance phosphate stability, reducing hydrolysis under experimental conditions .
- Methodological Insight : Use orthogonal protective groups (e.g., Boc for amines, acetonide for diols) to isolate reactive sites. Monitor intermediates via LC-MS and validate purity using HPLC with UV/Vis detection.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
